molecular formula C28H34N4O6 B1681249 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid CAS No. 317353-73-4

2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid

Cat. No. B1681249
M. Wt: 522.6 g/mol
InChI Key: ITXAAOWFOURIHK-DEOSSOPVSA-N
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Description

“2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid” is a chemical compound with the molecular formula C28H34N4O6 . It is also known by the synonyms TCS 2314, 317353-73-4, TCS2314, TCS-2314 .


Molecular Structure Analysis

The molecular weight of this compound is 522.6 g/mol . The IUPAC name for this compound is 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid . The InChI and SMILES strings provide a textual representation of the compound structure .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Research on the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest highlights the importance of structural modifications in developing compounds with desired biological activities. The study focused on synthesizing various substituted pyrrole compounds, demonstrating the versatility of such structures in pharmacological research (Bijev, Prodanova, & Nankov, 2003).

Analgesic Properties

  • A study on synthetic analgesics involving N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides revealed the synthesis of compounds with significantly potent analgesic properties. This research underscores the potential for creating highly effective analgesics through careful structural modifications (Van Daele et al., 1976).

Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist

  • THRX-198321 is a compound that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist, demonstrating the concept of multifunctional molecules. This compound shows high affinity and potent activities towards both receptors, highlighting the therapeutic potential of bimodal and multivalent ligands in drug design (Steinfeld et al., 2011).

Reactions and Synthesis of Heterocyclic Compounds

  • The study on the synthesis of 3-diaminomethylene-2(3H)-furanones by reacting 2-amino-4,5-dihydro-3-furancarboxamides with amines such as morpholine and piperidine illustrates the complexity and diversity of reactions involving heterocyclic compounds. It provides insight into how various reactants can lead to a wide range of heterocyclic structures with potential applications in medicinal chemistry (Yamagata et al., 2002).

properties

IUPAC Name

2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXAAOWFOURIHK-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOC[C@H]3C(=O)N4CCC(CC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 2
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 5
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid

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